![molecular formula C12H9BrN2O B2699820 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 478081-43-5](/img/structure/B2699820.png)
2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
The compound “2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromophenyl group at the 2-position and a nitrile group at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromophenyl group, and the addition of the nitrile group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Crystal Structure Analysis
Research by Naghiyev et al. (2022) utilized compounds structurally related to 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile for crystal structure analysis. These studies provide insights into molecular interactions, such as hydrogen bonds and π interactions, which are crucial for understanding the compound's behavior in different conditions and can guide the design of new materials and pharmaceuticals (Naghiyev et al., 2022).
Synthetic Chemistry Applications
A study by Al-Issa (2012) demonstrated the compound's utility in synthesizing a new series of pyridine and fused pyridine derivatives, showcasing its versatility as a precursor in organic synthesis. This work underlines the compound's importance in developing new chemical entities that could have applications in pharmaceuticals, agrochemicals, and organic materials (Al-Issa, 2012).
Corrosion Inhibition
Sudheer and Quraishi (2015) explored derivatives of the compound for their corrosion inhibition properties on copper in acidic environments. The study found a significant correlation between computed energy gap data and experimental inhibition efficiencies, suggesting the compound's derivatives could serve as effective corrosion inhibitors. This application is particularly relevant in industrial processes and materials protection (Sudheer & Quraishi, 2015).
Catalytic Applications
Research by Mazet and Gade (2001) described the synthesis of a highly active palladium catalyst for Suzuki-type C−C coupling using a derivative of the compound. This application highlights its potential role in facilitating chemical reactions, which is critical for developing more efficient and sustainable synthetic routes in chemical manufacturing (Mazet & Gade, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(4-bromophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKIHBHQNSPZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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